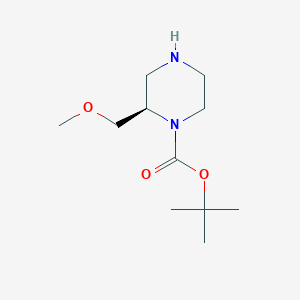

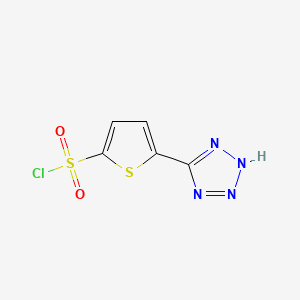

![molecular formula C7H5N3O2 B1393292 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 932702-13-1](/img/structure/B1393292.png)

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

Übersicht

Beschreibung

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives has been achieved through various methods . For instance, one method involves the use of substituted pyridines and hydroxylamine-O-sulfonic acid to obtain substituted N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to generate pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester derivatives .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid consists of a pyrazole ring fused with a pyridine ring . The molecular weight of this compound is 163.13 g/mol .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid are diverse and depend on the specific conditions and reactants used . For example, the compound can undergo 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid has a molecular weight of 163.13, an XLogP3 of 0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques: Various synthetic methods have been developed for 1H-pyrazolo[3,4-c]pyridine derivatives, highlighting diverse substituents and structural variations. Such compounds can be synthesized from preformed pyrazole or pyridine, displaying considerable structural diversity (Donaire-Arias et al., 2022).

- Spectroscopic Characterization: The spectroscopic properties of these compounds, including FT-IR and FT-Raman spectra, have been extensively studied. These studies aid in understanding the tautomeric forms and molecular conformations of these compounds (Bahgat et al., 2009).

Biomedical Applications

- Agonistic Activity: Certain 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives show agonistic activity for human peroxisome proliferator-activated receptor alpha (hPPARα). These findings are significant for developing therapeutic agents targeting metabolic disorders (Miyachi et al., 2019).

- Anticancer Potential: Organometallic complexes containing 1H-pyrazolo[3,4-b]pyridines have shown potential as anticancer agents. These compounds, known for their Cdk inhibitory activity, have been evaluated for cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).

- Antiviral Properties: Some 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have demonstrated inhibitory effects against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus. This suggests their potential utility in antiviral therapies (Bernardino et al., 2007).

Chemical Properties and Reactions

- Functionalization Reactions: Research has explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its derivatives, leading to various ester or amide derivatives. These studies contribute to the understanding of reaction mechanisms and structural transformations (Yıldırım et al., 2005).

Miscellaneous Applications

- Library of Fused Pyridine-4-carboxylic Acids: A diverse library of compounds, including pyrazolo[3,4-b]pyridines, has been created through specific reactions, expanding the repertoire of chemical entities for various applications (Volochnyuk et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZQGBUZFAVGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680683 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid | |

CAS RN |

932702-13-1 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

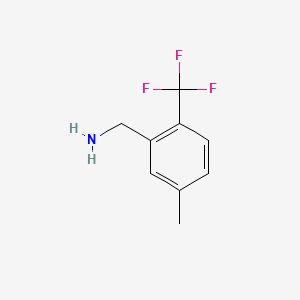

![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)

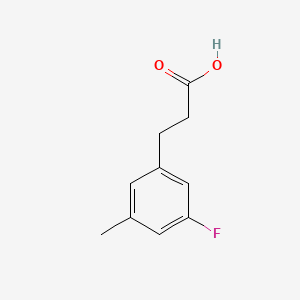

![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

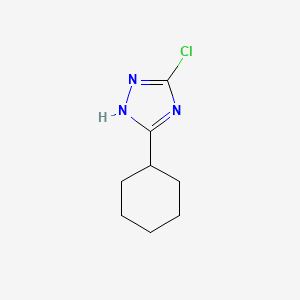

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)

![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)